molecular formula C15H22O3 B114424 4-Oxobedfordiaic acid CAS No. 68799-38-2

4-Oxobedfordiaic acid

Cat. No.: B114424
CAS No.: 68799-38-2
M. Wt: 250.33 g/mol
InChI Key: NIQIMYXBAQAIAT-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxobedfordiaic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of specific terpenoid precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Xanthium sibiricum herbs. The process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Oxobedfordiaic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Oxobedfordiaic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxobedfordiaic acid involves its interaction with specific molecular targets in the body. It exerts its anti-ulcerogenic effects by inhibiting the secretion of gastric acid and promoting the production of protective mucus in the stomach lining. The compound interacts with various signaling pathways, including those involved in inflammation and cellular protection .

Comparison with Similar Compounds

4-Oxobedfordiaic acid is unique among sesquiterpenoids due to its specific structure and bioactivity. Similar compounds include:

  • Curcumadione
  • Curcumadionol
  • Xanthatin
  • 8-Epixanthatin
  • 6alpha-Hydroxytomentosin
  • Xanthinin
  • Britannilactone

These compounds share structural similarities but differ in their specific functional groups and bioactivities.

Properties

IUPAC Name

2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIMYXBAQAIAT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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